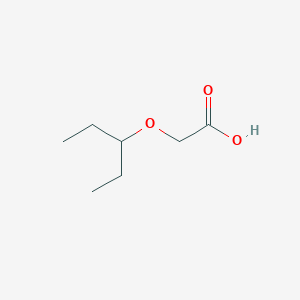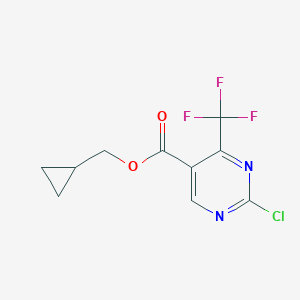![molecular formula C8H15N B071381 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9](/img/structure/B71381.png)
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-2-azabicyclo[211]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. An alternative approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in photochemical methods and the development of scalable synthetic routes may facilitate larger-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted azabicyclo[2.1.1]hexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. Its rigid bicyclic structure also contributes to its unique reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.1.1]hexane: Similar structure but lacks the isopropyl group.
2-Azabicyclo[2.2.1]heptane: Larger bicyclic structure with different reactivity.
Bicyclo[1.1.1]pentane: Different bicyclic system with unique properties.
Uniqueness
2-Propan-2-yl-2-azabicyclo[21The presence of the nitrogen atom within the bicyclic structure also contributes to its distinct properties compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
175021-19-9 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-propan-2-yl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FURXRIUSNLWPAX-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC1C2 |
Kanonische SMILES |
CC(C)N1CC2CC1C2 |
Synonyme |
2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


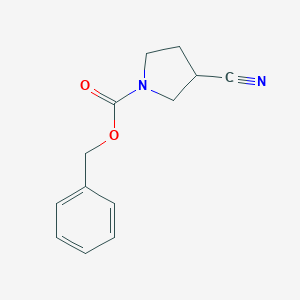
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
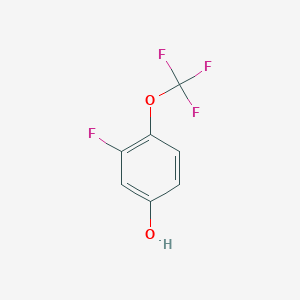

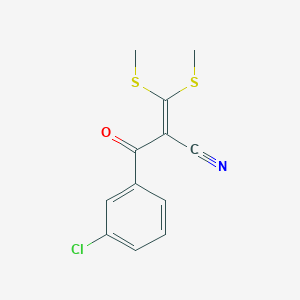
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)

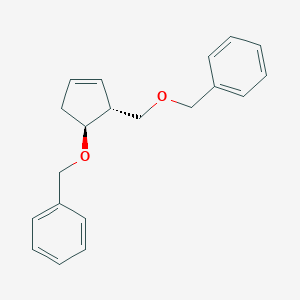
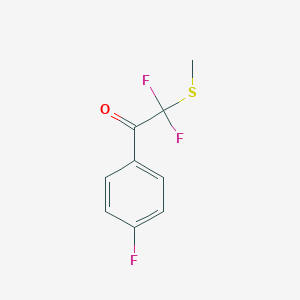
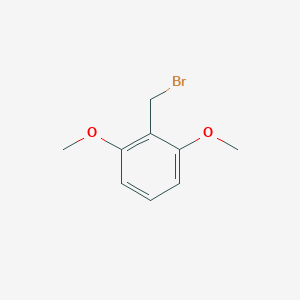
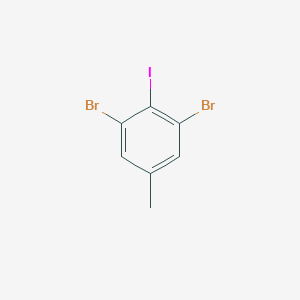
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
